

(S)-1-Cbz-3-(Boc-amino)pyrrolidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *S-1-Cbz-3-Boc-amino*pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-1-Cbz-3-(Boc-amino)pyrrolidine, a key chiral building block in modern medicinal chemistry. This document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and outlines its significant applications in the development of novel therapeutics.

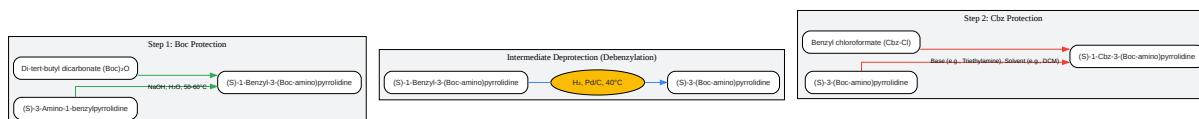
Core Data Presentation

The following table summarizes the key quantitative data for (S)-1-Cbz-3-(Boc-amino)pyrrolidine and its immediate precursor, (S)-3-(Boc-amino)pyrrolidine.

Property	(S)-1-Cbz-3-(Boc-amino)pyrrolidine	(S)-3-(Boc-amino)pyrrolidine
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₄	C ₉ H ₁₈ N ₂ O ₂
Molecular Weight	320.38 g/mol [1][2]	186.25 g/mol [3][4][5][6]
CAS Number	122536-74-7[1][2]	122536-76-9[3][5]
Appearance	White to off-white powder	White crystalline powder[4][6]
Melting Point	124-125 °C[1]	50 °C[3][4][6]
Boiling Point	458.5±44.0 °C (Predicted)[1]	112 °C/0.25mm[3][4][6]
Density	1.17 g/cm ³ (Predicted)[1]	1.04±0.1 g/cm ³ (Predicted)[3][4]
Storage Temperature	2-8°C[1]	2-8°C, Inert atmosphere[3][4]

Synthesis Workflow

The synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine is typically achieved through a two-step process starting from (S)-3-amino-1-benzylpyrrolidine. The first step involves the protection of the primary amine with a Boc group, followed by the protection of the secondary amine on the pyrrolidine ring with a Cbz group.



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Diagram of the synthesis workflow for (S)-1-Cbz-3-(Boc-amino)pyrrolidine.

Experimental Protocols

Step 1: Synthesis of (S)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

This protocol is adapted from established procedures for the Boc protection of aminopyrrolidines.^[7]

- **Reaction Setup:** In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 17.6 g (0.1 mol) of (S)-3-amino-1-benzylpyrrolidine.
- **Addition of Reagents:** To the flask, add 158.7 g of water and 0.2 g of a cationic surfactant. Adjust the pH of the mixture to 11 ± 0.5 using a 48% aqueous sodium hydroxide solution.
- **Boc Protection:** Heat the mixture to 50-60 °C with stirring. Add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate ((Boc)₂O) dropwise over approximately 2 hours, maintaining the pH at 11 ± 0.5 with the addition of 48% aqueous sodium hydroxide as needed.
- **Reaction Completion and Isolation:** After the addition is complete, continue stirring for 1 hour. Cool the reaction mixture to room temperature.
- **Purification:** The resulting crystalline solid, (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, is collected by filtration and dried under a vacuum at 50 °C. This typically yields a product with high chemical and optical purity.^[7]

Step 2: Debenzylation to (S)-3-(Boc-amino)pyrrolidine

- **Hydrogenolysis:** In a suitable reaction vessel, combine 26.0 g of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, 120 g of water, and 2.6 g of 5% Palladium on carbon (Pd/C).
- **Reaction Conditions:** Stir the reaction mixture at 40 °C under a hydrogen atmosphere for 10 hours.
- **Workup:** Monitor the reaction for completion using Gas Chromatography (GC). Once complete, filter off the Pd/C catalyst.

- Isolation: Concentrate the filtrate to remove water. The crude product can be further purified by crystallization from a hexane/toluene mixture to yield (S)-3-(Boc-amino)pyrrolidine as a white solid.[7]

Step 3: Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine

This step involves the standard procedure for the Cbz protection of a secondary amine.

- Reaction Setup: Dissolve (S)-3-(Boc-amino)pyrrolidine in a suitable aprotic solvent, such as dichloromethane (DCM), in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere.
- Addition of Base: Add a suitable base, such as triethylamine, to the reaction mixture to act as a proton scavenger.
- Cbz Protection: Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).
- Reaction and Purification: Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield (S)-1-Cbz-3-(Boc-amino)pyrrolidine.

Applications in Drug Development

(S)-1-Cbz-3-(Boc-amino)pyrrolidine and its deprotected precursor, (S)-3-(Boc-amino)pyrrolidine, are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds.[8] The pyrrolidine scaffold is a common motif in many biologically active molecules.

Key Application Areas:

- Enzyme Inhibitors: The (S)-3-aminopyrrolidine core is utilized in the synthesis of potent inhibitors for various enzymes, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][9] These inhibitors are crucial in the development of anti-cancer therapies.

- Asymmetric Synthesis: This chiral intermediate serves as a scaffold in asymmetric reactions, such as the Morita-Baylis-Hillman reaction, which is a powerful carbon-carbon bond-forming reaction used to create complex, densely functionalized molecules.[2][9]
- Antibacterial Agents: Derivatives of (S)-3-aminopyrrolidine have been used to synthesize N-benzyl-3-sulfonamidopyrrolidines, which have shown activity as bacterial cell division inhibitors.[2][9]

The presence of both Boc and Cbz protecting groups on (S)-1-Cbz-3-(Boc-amino)pyrrolidine allows for orthogonal deprotection strategies, providing synthetic flexibility in the construction of complex target molecules. This makes it a highly sought-after intermediate for drug discovery and development professionals.

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